molecular formula C19H19F2NO B1327270 3',4'-Difluoro-2-piperidinomethyl benzophenone CAS No. 898773-77-8

3',4'-Difluoro-2-piperidinomethyl benzophenone

Cat. No.: B1327270
CAS No.: 898773-77-8
M. Wt: 315.4 g/mol
InChI Key: XDLNBUNIWMBRHL-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-2-piperidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It features a piperidine ring and two fluorine atoms attached to the benzene ring.

Preparation Methods

The synthesis of 3’,4’-Difluoro-2-piperidinomethyl benzophenone typically involves the following steps:

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

3’,4’-Difluoro-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’,4’-Difluoro-2-piperidinomethyl benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3’,4’-Difluoro-2-piperidinomethyl benzophenone can be compared with similar compounds such as:

The uniqueness of 3’,4’-Difluoro-2-piperidinomethyl benzophenone lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Biological Activity

3',4'-Difluoro-2-piperidinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities. As a derivative of benzophenone, it possesses unique structural features that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzophenone core with two fluorine atoms positioned at the 3' and 4' positions and a piperidinomethyl substituent. This configuration is crucial for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzophenone derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

StudyFindings
Demonstrated significant cytotoxic effects against various cancer cell lines.
Suggested that structural modifications enhance the compound's efficacy against specific tumor types.

Antimicrobial Effects

Research has indicated that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.

PathogenActivity
E. coliModerate inhibition observed
S. aureusSignificant reduction in growth

Case Studies

  • Antitumor Activity : A study published in Pharmaceutical Research examined the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .
  • Antimicrobial Testing : A clinical trial assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. Results showed promising activity, warranting further exploration into its use as a therapeutic agent .

Properties

IUPAC Name

(3,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLNBUNIWMBRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643617
Record name (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-77-8
Record name (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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